6,7-dibromo-1,2-dihydroquinoxalin-2-one
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Overview
Description
6,7-dibromo-1,2-dihydroquinoxalin-2-one is a heterocyclic compound with the molecular formula C8H4Br2N2O and a molecular weight of 303.94 g/mol . This compound is characterized by the presence of two bromine atoms at the 6 and 7 positions of the quinoxalinone ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dibromo-1,2-dihydroquinoxalin-2-one typically involves the bromination of quinoxalin-2-one. One common method includes the reaction of quinoxalin-2-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6,7-dibromo-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 6,7-dihydroquinoxalin-2-one derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoxaline-2,3-dione derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Substitution Reactions: Substituted quinoxalin-2-one derivatives.
Reduction Reactions: 6,7-dihydroquinoxalin-2-one derivatives.
Oxidation Reactions: Quinoxaline-2,3-dione derivatives.
Scientific Research Applications
6,7-dibromo-1,2-dihydroquinoxalin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-dibromo-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
6,7-dichloro-1,2-dihydroquinoxalin-2-one: Similar structure but with chlorine atoms instead of bromine.
6,7-difluoro-1,2-dihydroquinoxalin-2-one: Contains fluorine atoms instead of bromine.
6,7-diiodo-1,2-dihydroquinoxalin-2-one: Iodine atoms replace the bromine atoms.
Uniqueness
6,7-dibromo-1,2-dihydroquinoxalin-2-one is unique due to the presence of bromine atoms, which impart distinct reactivity and biological properties compared to its halogenated analogs . The bromine atoms enhance its ability to participate in substitution and reduction reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
123342-12-1 |
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Molecular Formula |
C8H4Br2N2O |
Molecular Weight |
303.94 g/mol |
IUPAC Name |
6,7-dibromo-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) |
InChI Key |
ZMQUHZGMULKJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=CC(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
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